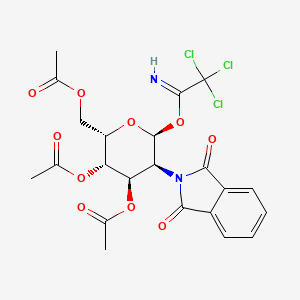

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate

描述

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate is a complex organic compound often used in glycosylation reactions. This compound is a derivative of glucose and is utilized in the synthesis of glycosides, which are essential in various biological and chemical processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl groups to form 3,4,6-Tri-O-acetyl-D-glucopyranose.

Introduction of Phthalimido Group: The 2-deoxy position is modified by introducing a phthalimido group, resulting in 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-D-glucopyranose.

Formation of Trichloroacetimidate: The final step involves the reaction of the modified glucose derivative with trichloroacetonitrile in the presence of a base, such as potassium carbonate, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Types of Reactions

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate undergoes several types of chemical reactions:

Glycosylation: This compound is primarily used in glycosylation reactions to form glycosidic bonds with various acceptor molecules.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the acetyl and phthalimido protecting groups.

Substitution: The trichloroacetimidate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Glycosylation: Typically performed in the presence of a Lewis acid catalyst such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Substitution: Nucleophiles such as alcohols, amines, or thiols can be used in substitution reactions.

Major Products Formed

Glycosylation: Glycosides with various aglycone moieties.

Hydrolysis: Deprotected glucose derivatives.

Substitution: Compounds with substituted trichloroacetimidate groups.

科学研究应用

Synthesis of Glycosides

One of the primary applications of this compound is in the synthesis of glycosides. It serves as an effective glycosyl donor due to its stability and reactivity under specific conditions. The acetyl groups protect the hydroxyl functionalities during the reaction process, allowing for selective glycosylation reactions.

Carbohydrate Chemistry

This compound is utilized in the construction of oligosaccharides and polysaccharides. Its ability to participate in stereoselective glycosylation reactions makes it valuable for creating structurally diverse carbohydrate architectures. Researchers have reported successful syntheses of various carbohydrate derivatives using this compound as a key intermediate .

Medicinal Chemistry

In medicinal chemistry, 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-trichloroacetimidate is involved in the development of carbohydrate-based drugs. These compounds often exhibit biological activities such as anti-inflammatory and anti-cancer properties. The ability to modify sugar moieties can enhance the pharmacological profiles of drug candidates .

Glycoconjugates and Glycoproteins

The compound is also used in the synthesis of glycoconjugates and glycoproteins, which are critical for various biological functions. By modifying the sugar components of these biomolecules, researchers can study their roles in cell signaling and recognition processes .

Case Studies

作用机制

The mechanism of action of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate involves the formation of glycosidic bonds through glycosylation reactions. The trichloroacetimidate group acts as a leaving group, facilitating the nucleophilic attack by the acceptor molecule. This results in the formation of a new glycosidic bond, with the release of trichloroacetamide as a byproduct.

相似化合物的比较

Similar Compounds

- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-galactopyranosyl 2,2,2-Trichloroacetimidate

- 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-mannopyranosyl 2,2,2-Trichloroacetimidate

Uniqueness

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-Trichloroacetimidate is unique due to its specific configuration and protecting groups, which make it highly effective in glycosylation reactions. Its stability and reactivity under various conditions also contribute to its widespread use in scientific research and industrial applications.

生物活性

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranosyl 2,2,2-trichloroacetimidate (CAS RN: 87190-67-8) is a synthetic compound that plays a significant role in glycosylation reactions and the synthesis of oligosaccharides. This article reviews its biological activity, focusing on its role as a glycosyl donor and its implications in medicinal chemistry.

The molecular formula of this compound is C22H21Cl3N2O, with a molecular weight of 579.76 g/mol. It exists as a solid at room temperature and is sensitive to heat, requiring storage at temperatures below 0°C. The melting point is reported to be approximately 146 °C .

The compound serves primarily as a glycosyl donor in carbohydrate chemistry. It has been demonstrated that the N-trichloroacetyl groups can be transformed into N-acetyl groups under neutral conditions through reduction processes. This transformation facilitates the formation of glycosides with high yields and stereoselectivity .

Reaction Mechanism

- Formation of Reactive Intermediate : The major reactive intermediate during glycosylation is postulated to be the 2-(trichloromethyl)oxazolinium ion.

- Glycosylation Reaction : When reacted with sugar acceptors that are unsubstituted at O-3 and O-4 positions, the compound yields glycosides in good to excellent yields (typically >90%) with high stereoselectivity towards the 1,2-trans configuration .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, diosgenyl β-D-glucosaminosides derived from similar glycosylation reactions have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentration (MIC) values suggest that these compounds may be comparable or superior to conventional antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Diosgenyl β-D-glucosaminoside | MRSA | 4 | 8 |

| Diosgenyl β-D-glucosaminoside | VRE | 8 | 16 |

| Control (Erythromycin) | MRSA | 16 | 32 |

Cytotoxicity and Other Biological Effects

In addition to antibacterial activity, studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, diosgenyl derivatives have shown potential in inhibiting cell proliferation in various cancer models, suggesting a broader pharmacological profile .

Case Studies

- Glycosylation in Saponin Synthesis : A study demonstrated that using this trichloroacetimidate as a glycosyl donor led to the successful synthesis of diosgenin saponins with yields exceeding 90%. These saponins exhibited enhanced biological activity compared to their precursors .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of synthesized glycosides derived from this compound. The results indicated effective inhibition against resistant bacterial strains, highlighting its potential application in developing new antibiotics .

属性

IUPAC Name |

[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl3N2O10/c1-9(28)33-8-14-16(34-10(2)29)17(35-11(3)30)15(20(36-14)37-21(26)22(23,24)25)27-18(31)12-6-4-5-7-13(12)19(27)32/h4-7,14-17,20,26H,8H2,1-3H3/t14-,15-,16+,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMXBNNTESGIBS-WNSDDWSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl3N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693706 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-O-(2,2,2-trichloroethanimidoyl)-alpha-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87190-67-8 | |

| Record name | 3,4,6-Tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-O-(2,2,2-trichloroethanimidoyl)-alpha-L-gulopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。